An In-depth Technical Guide to 1-Isothiocyanato-3,5-dimethyladamantane: Chemical Properties and Biological Activity
An In-depth Technical Guide to 1-Isothiocyanato-3,5-dimethyladamantane: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 1-Isothiocyanato-3,5-dimethyladamantane, a molecule of significant interest in medicinal chemistry and cancer research. The document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and elucidates its mechanism of action, particularly its role in rescuing mutant p53, a critical tumor suppressor.
Core Chemical and Physical Properties
1-Isothiocyanato-3,5-dimethyladamantane is a derivative of adamantane, a rigid, lipophilic, tricyclic hydrocarbon. The incorporation of the adamantane scaffold into drug candidates is a well-established strategy to enhance their pharmacokinetic properties, such as metabolic stability and the ability to cross cell membranes.[1][2] The reactivity of this compound is primarily governed by the electrophilic isothiocyanate (-N=C=S) group.[2]
Table 1: Physicochemical Properties of 1-Isothiocyanato-3,5-dimethyladamantane
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NS | Inferred from structure |
| Molecular Weight | 221.36 g/mol | [1] |
| CAS Number | 136860-49-6 | [1] |
| Physical State | Light orange viscous liquid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in non-polar organic solvents.[3] | Inferred from adamantane properties |
| Log P (Octanol/Water) | Estimated to be around 5.0 ± 0.5 | Based on similar Ad-ITCs[1] |
Table 2: Spectral Data for 1-Isothiocyanato-3,5-dimethyladamantane
| Spectrum Type | Data | Source |
| Mass Spectrometry (EI) | m/z (%) = 221 (5) [M]⁺, 163 (100) [Ad]⁺ | [1] |
| ¹H NMR (500 MHz, CDCl₃) | δ = 2.17 (s, 1H), other peaks not specified | [1] |
| ¹³C NMR | Not available | |
| Infrared (IR) | Not available |
Experimental Protocols
Synthesis of 1-Isothiocyanato-3,5-dimethyladamantane
The synthesis of 1-Isothiocyanato-3,5-dimethyladamantane is achieved through a two-step, one-pot reaction from its corresponding amine, 1-amino-3,5-dimethyladamantane.[1]
Materials:
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1-amino-3,5-dimethyladamantane
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Carbon disulfide (CS₂)
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Triethylamine (Et₃N)
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Ethanol
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Di-tert-butyl dicarbonate (Boc₂O)
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4-(Dimethylamino)pyridine (DMAP)
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Dichloromethane (DCM) for extraction
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Anhydrous Magnesium Sulfate (MgSO₄)
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Solvents for column chromatography (e.g., hexane)
Procedure:
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To a solution of 1-amino-3,5-dimethyladamantane (4-8 mmol) in ethanol (6-12 mL), add carbon disulfide (40-80 mmol) and triethylamine (4-8 mmol).
-
Stir the mixture for 30 minutes at room temperature. This leads to the formation of the triethylamine salt of the corresponding carbamodithioic acid.
-
Cool the reaction mixture to 0°C.
-
Add di-tert-butyl dicarbonate (4-8 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (0.01-0.02 g).
-
Stir the mixture for 1 hour at room temperature.
-
Remove the solvent by distillation.
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Purify the residue by column chromatography using hexane as the eluent to yield 1-Isothiocyanato-3,5-dimethyladamantane as a light orange viscous liquid (86% yield).[1]
Synthesis of 1-Isothiocyanato-3,5-dimethyladamantane.
Biological Activity and Signaling Pathways
1-Isothiocyanato-3,5-dimethyladamantane and related adamantyl isothiocyanates (Ad-ITCs) have demonstrated significant potential as anti-cancer agents, particularly in cancers harboring mutations in the p53 tumor suppressor gene.[1][4][5]
Mutant p53 Rescue
Mutations in the TP53 gene are prevalent in human cancers and often lead to a loss of tumor-suppressive function and, in some cases, a gain of oncogenic function. A promising therapeutic strategy is the reactivation of mutant p53 protein to its wild-type conformation and function. Adamantyl isothiocyanates have been shown to rescue the function of mutant p53.[1][6]
The proposed mechanism involves the Ad-ITC inducing a conformational change in the mutant p53 protein, restoring its ability to bind to DNA and transactivate its target genes. This leads to the upregulation of canonical wild-type p53 targets such as p21 and NOXA, which are involved in cell cycle arrest and apoptosis, respectively.[1]
Furthermore, the rescue of mutant p53 function by Ad-ITCs leads to the activation of the DNA Damage Response (DDR) pathway, evidenced by the phosphorylation of Ataxia-Telangiectasia Mutated (ATM) kinase.[1][4][5] Activated ATM can then phosphorylate downstream targets, further promoting cell cycle arrest and apoptosis in cancer cells.
Signaling pathway of mutant p53 rescue.
Experimental Workflow for Assessing Anti-Cancer Activity
The evaluation of the anti-cancer properties of 1-Isothiocyanato-3,5-dimethyladamantane typically involves a series of in vitro assays.
1. Cell Proliferation Assay (e.g., WST-1 or MTT assay):
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Cancer cell lines (e.g., triple-negative breast cancer lines with mutant p53) are seeded in 96-well plates.
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Cells are treated with a range of concentrations of the compound for a specified period (e.g., 72 hours).
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A reagent (WST-1 or MTT) is added, which is converted to a colored formazan product by metabolically active cells.
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The absorbance is measured to determine cell viability and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
2. Apoptosis Assay (e.g., Annexin V Staining):
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Cells are treated with the compound at its IC₅₀ concentration.
-
After treatment, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and a viability dye (like propidium iodide).
-
The percentage of apoptotic cells is quantified using flow cytometry.[1]
3. Western Blotting:
-
To investigate the molecular mechanism, protein lysates are collected from treated and untreated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with specific antibodies against proteins of interest (e.g., p53, p21, phosphorylated ATM) to assess changes in their expression levels.
Experimental workflow for in vitro anti-cancer assessment.
Conclusion
1-Isothiocyanato-3,5-dimethyladamantane is a promising molecule in the field of oncology drug development. Its unique structure, combining the pharmacokinetically favorable adamantane moiety with the reactive isothiocyanate group, allows it to effectively target and reactivate mutant p53, a key driver in many cancers. The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for further research and development of this and related compounds as potential cancer therapeutics. Future studies should focus on obtaining more comprehensive physicochemical data, exploring its efficacy in in vivo models, and further elucidating the nuances of its mechanism of action.
References
- 1. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Isothiocyanato-3,5-dimethyladamantane|136860-49-6 [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Adamantyl Isothiocyanates as Mutant p53 Rescuing Agents and Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
